molecular formula C12H16O5S2 B8520709 1,1-dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

1,1-dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Cat. No. B8520709
M. Wt: 304.4 g/mol
InChI Key: XGZIEXLTRVBUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H16O5S2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,1-dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate

Molecular Formula

C12H16O5S2

Molecular Weight

304.4 g/mol

IUPAC Name

(1,1-dioxothian-4-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C12H16O5S2/c1-10-2-4-12(5-3-10)19(15,16)17-11-6-8-18(13,14)9-7-11/h2-5,11H,6-9H2,1H3

InChI Key

XGZIEXLTRVBUGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCS(=O)(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-Dioxo-tetrahydrothiopyran-4-ol (1.0 g, 6.6 mmol), pyridine (10 mL), and tosyl chloride (1.6 g, 8.4 mmol) were combined and stirred at room temperature overnight. The reaction mixture was concentrated, diluted in EtOAc and washed with aqueous HCl and brine. The organic layer was dried, concentrated and triturated with hexane to yield O-tosyl-1,1-dioxo-tetrahydrothiopyran-4-ol (1.073 g, 53%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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